REACTION_CXSMILES
|
[CH:1]1[CH:15]=[C:14]2[C:4]([CH:5](O)[C:6]3[C:11]([CH:12]=[CH:13]2)=[CH:10][CH:9]=[CH:8][CH:7]=3)=[CH:3][CH:2]=1.C(O)(=O)[CH2:18][C:19]([OH:21])=[O:20]>>[CH:15]1[C:14]2[CH:13]=[CH:12][C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[CH:5]([CH2:18][C:19]([OH:21])=[O:20])[C:4]=2[CH:3]=[CH:2][CH:1]=1
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A round bottom flask, equipped with a distillation apparatus
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Type
|
DISTILLATION
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Details
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Gas bubbles form and water and acetic acid are distilled through the condenser
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Type
|
TEMPERATURE
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Details
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the mixture is cooled to room temperature
|
Type
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DISSOLUTION
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Details
|
dissolved in ethyl acetate
|
Type
|
WASH
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Details
|
The organic solution is washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an off white solid, which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from hexane-ethyl acetate-(AcOEt)/1:1
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C(C3=C(C=CC21)C=CC=C3)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |